5-(4-Iodophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylic acid group at the 2-position and an iodophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and furan-2-carboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between 4-iodoaniline and furan-2-carboxylic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The furan ring and carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Potassium carbonate or sodium hydroxide for deprotonation steps.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex furan-containing molecules.
Scientific Research Applications
5-(4-Iodophenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in studies investigating the biological activity of furan derivatives.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the iodophenyl group, making it less versatile in certain applications.
4-Iodophenyl derivatives: Compounds with similar structures but different functional groups on the furan ring.
Uniqueness
5-(4-Iodophenyl)furan-2-carboxylic acid is unique due to the presence of both the iodophenyl group and the furan ring, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H7IO3 |
---|---|
Molecular Weight |
314.08 g/mol |
IUPAC Name |
5-(4-iodophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H7IO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
KGVZFZYDPQIAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.